7-Bromo-3-(chloromethyl)isoquinoline
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Overview
Description
7-Bromo-3-(chloromethyl)isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and chlorine atoms in the molecule makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the bromination of 3-methylisoquinoline followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with extended carbon chains
Scientific Research Applications
7-Bromo-3-(chloromethyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(chloromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .
Comparison with Similar Compounds
- 7-Bromoisoquinoline
- 3-Chloromethylisoquinoline
- 7-Chloro-3-(bromomethyl)isoquinoline
Comparison: 7-Bromo-3-(chloromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and versatility in chemical reactions. Compared to its analogs, it offers a broader range of applications in synthesis and research .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-bromo-3-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5H2 |
InChI Key |
KCNRXQLIYJCIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CCl)Br |
Origin of Product |
United States |
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